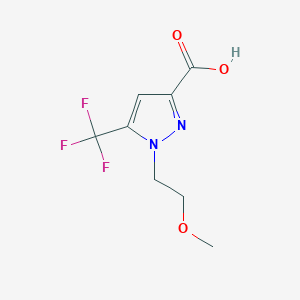
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group and the methoxyethyl substituent on the pyrazole ring influence the chemical and physical properties of the compound, potentially affecting its reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various carbonyl compounds. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures, and the corresponding acids were also synthesized . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the reaction of appropriate hydrazines with a suitable methoxyethyl-containing carbonyl precursor.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction analysis. For example, the structure of an amide derivative of a related pyrazole compound was verified using X-ray diffraction . The presence of substituents like the trifluoromethyl group can be expected to influence the electronic distribution within the molecule, which can be studied using theoretical calculations, as seen in the analysis of other pyrazole derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and carboxamides through reactions with different nucleophiles . The reactivity of the acid chloride form of pyrazole-3-carboxylic acid with amines and other nucleophiles has been demonstrated, leading to the formation of various substituted products . These reactions are typically catalyzed by bases or carried out in the presence of organic solvents like benzene or toluene.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its solubility in organic solvents . The thermal stability of a pyrazole derivative was found to be up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The electronic properties, such as electrophilic and nucleophilic regions, can be studied using computational methods to predict reactivity patterns .
Wissenschaftliche Forschungsanwendungen
Functionalization Reactions
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is involved in various functionalization reactions. For example, it can be converted into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, demonstrating its versatility in creating a range of compounds (Yıldırım & Kandemirli, 2006).
Synthesis of Derivatives
This compound also plays a role in the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters. These derivatives have potential applications in various fields of chemistry and medicine (Beck & Wright, 1987).
Library Preparation for Biological Evaluation
A notable application is in the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides for biological evaluation. This highlights its utility in pharmaceutical research and development (Donohue et al., 2002).
Condensed Pyrazoles Synthesis
The compound is also used in the synthesis of condensed pyrazoles. For instance, it acts as a precursor in Pd-catalyzed cross-coupling reactions to obtain various condensed pyrazoles, showing its importance in organic synthesis and drug discovery (Arbačiauskienė et al., 2011).
Nonlinear Optical Properties
Studies have also been conducted on the nonlinear optical properties of derivatives of this compound, demonstrating its potential in materials science and photonic applications (Tamer et al., 2015).
Novel Ligand Synthesis
This chemical is involved in the synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Electrochemiluminescence in Metal Organic Frameworks
Transition metal complexes with this compound have been synthesized, showcasing highly intense electrochemiluminescence in solutions. This suggests potential applications in sensing and imaging technologies (Feng et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-16-3-2-13-6(8(9,10)11)4-5(12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUPDAYBQXYNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3013245.png)
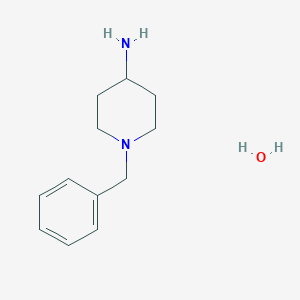
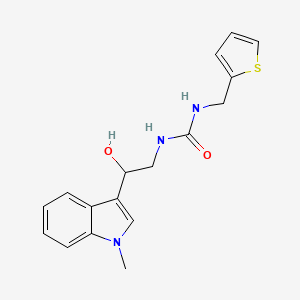
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)
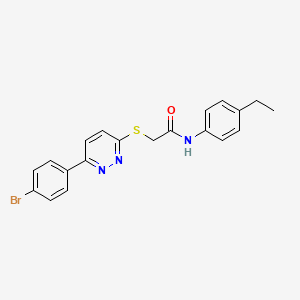
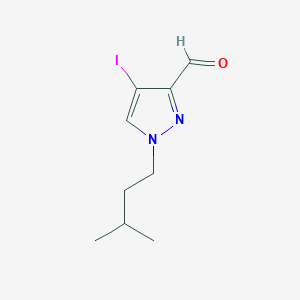
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)

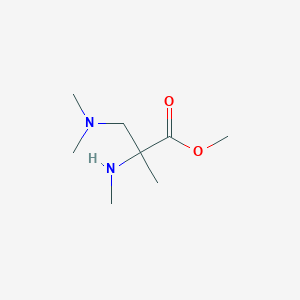
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
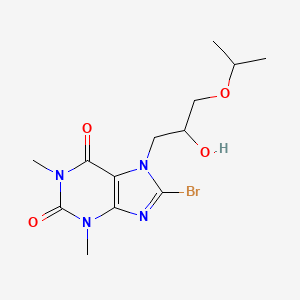
![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)